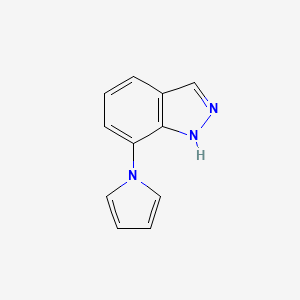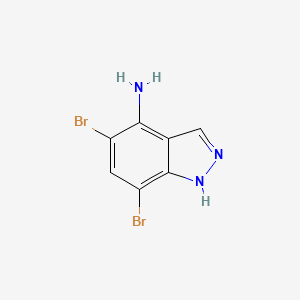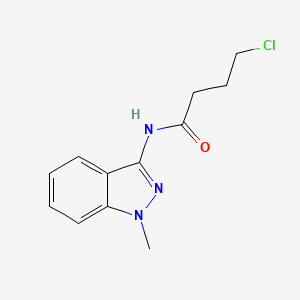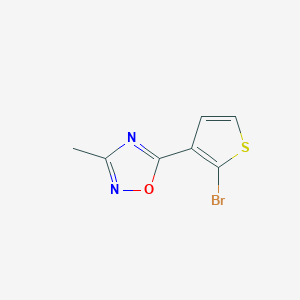
Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate
説明
Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a nitro group at the 5-position of the benzoate ring and a morpholine ring substituted with two methyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate typically involves the esterification of 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form the corresponding amine derivative.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Reduction: 2-(2,6-dimethylmorpholin-4-yl)-5-aminobenzoic acid.
Hydrolysis: 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly for its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester and morpholine moieties can interact with hydrophobic pockets in proteins, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl 2-(2,6-dimethylmorpholin-4-yl)propanoate: Similar structure but with a propanoate group instead of a benzoate group.
2-(2,6-Dimethylmorpholin-4-yl)ethanamine: Lacks the nitro and ester groups, making it less reactive in certain chemical reactions.
Uniqueness: Ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate is unique due to the presence of both the nitro and ester groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications, setting it apart from similar compounds.
特性
IUPAC Name |
ethyl 2-(2,6-dimethylmorpholin-4-yl)-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-4-21-15(18)13-7-12(17(19)20)5-6-14(13)16-8-10(2)22-11(3)9-16/h5-7,10-11H,4,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEYCTIXSCBCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CC(OC(C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Bromoimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1405565.png)



![Ethyl 3-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405570.png)

![tert-Butyl 4-[2-(2-formylphenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1405573.png)
![N-(2-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405574.png)
![2-Phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1405575.png)


